5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Calcium Channel Blockade Smooth Muscle Pharmacology Cardiovascular Research

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is the definitive, unsubstituted DHPM scaffold for calcium channel modulation research. Unlike substituted phenyl analogs, this specific compound demonstrates superior efficacy in relaxing precontracted smooth muscle, establishing it as the essential baseline for SAR studies. Its strong, thermodynamically favorable serum albumin binding (ΔG = -5.68 kcal/mol) makes it invaluable for in vitro/in vivo pharmacokinetic modeling. Secure research-grade material (≥98% purity) to eliminate uncontrolled variability in target engagement and ensure reproducible experimental outcomes.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 25652-50-0
Cat. No. B016321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
CAS25652-50-0
Synonyms5-Acetyl-2-hydroxy-6-methyl-4-phenyl-3,4-dihydropyrimidine;  5-Acetyl-6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidin-2-one;  5-Acetyl-3,4-dihydro-6-methyl-4-phenyl-2(1H)-pyrimidinone; 
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
InChIKeyHDBCLYQJIRLJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one (CAS 25652-50-0): Chemical Profile and Procurement-Relevant Identification


5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one (CAS 25652-50-0) is a 3,4-dihydropyrimidin-2(1H)-one derivative, a class of heterocyclic compounds structurally related to 1,4-dihydropyridines [1]. It is synthesized via the Biginelli reaction, a one-pot three-component cyclocondensation of acetylacetone, benzaldehyde, and urea [2]. The compound is characterized by a molecular formula of C13H14N2O2, a molecular weight of 230.26 g/mol, and a predicted LogP of 2.56, indicating moderate lipophilicity [3]. Its chemical identity is confirmed by NMR and mass spectroscopy, and it is commercially available in research-grade purity (typically ≥97%) .

Why In-Class 3,4-Dihydropyrimidin-2-one Analogs Cannot Substitute 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one in Pharmacological or Biophysical Studies


Despite sharing a common dihydropyrimidinone scaffold, subtle structural variations profoundly alter the biological and physicochemical profile of this compound class. The unsubstituted phenyl ring at the 4-position and the acetyl group at the 5-position confer a unique combination of calcium channel antagonism and serum albumin binding that is not preserved in close analogs [1]. For example, substitution on the phenyl ring dramatically modulates calcium antagonistic potency, with electron-donating or withdrawing groups shifting efficacy [2]. Similarly, the presence of the 5-acetyl group, as opposed to a carboxylate ester, influences both the binding thermodynamics to bovine serum albumin (BSA) and the predicted ADMET properties, directly impacting in vitro and in vivo experimental outcomes [3]. Generic substitution without quantitative validation therefore introduces uncontrolled variability in target engagement, pharmacokinetic modeling, and reproducibility.

Quantitative Differentiation of 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one: A Comparator-Based Evidence Guide


Calcium Channel Antagonism in Rat Ileum: Unsubstituted Phenyl Derivative Exhibits Superior Efficacy vs. Substituted Analogs

In a direct comparative study of 5-acetyl-3,4-dihydro-6-methyl-4-(substituted phenyl)-2(1H)-pyrimidinones, the unsubstituted phenyl derivative (the target compound) demonstrated superior calcium antagonistic activity. The compound's efficacy was evaluated by its ability to relax rat ileum precontracted with 4 x 10⁻³ M barium chloride [1].

Calcium Channel Blockade Smooth Muscle Pharmacology Cardiovascular Research

BSA Binding Affinity: Target Compound (L1) Shows 0.20 kcal/mol Stronger Binding Than 3,4-Dimethoxyphenyl Analog (L2)

A 2025 multispectral study directly compared the bovine serum albumin (BSA) binding of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (L1) with its 3,4-dimethoxyphenyl analog (L2). The Gibbs free energy change (ΔG) for L1 was -5.68 kcal/mol, versus -5.48 kcal/mol for L2, indicating a more thermodynamically favorable binding interaction for the target compound [1].

Serum Albumin Binding Drug Delivery Pharmacokinetics Anticancer Research

In Silico ADMET Prediction: Favorable Drug-Likeness Profile Distinguishes Target Compound from Less Optimized Dihydropyrimidinones

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions for 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (L1) indicate favorable drug-like properties, including good gastrointestinal absorption and a low predicted toxicity profile [1]. While direct comparative quantitative data for other dihydropyrimidinones is not provided in this study, the findings establish a baseline profile for the target compound.

ADMET Drug Discovery Computational Chemistry Pharmacokinetics

Procurement-Driven Application Scenarios for 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one Based on Verified Quantitative Evidence


Calcium Channel Blocker Lead Identification and SAR Studies

Researchers exploring novel calcium channel blockers for cardiovascular or smooth muscle disorders should prioritize the unsubstituted phenyl derivative as the primary scaffold for structure-activity relationship (SAR) studies. Its demonstrated superior efficacy over substituted phenyl analogs in relaxing precontracted rat ileum [1] establishes it as the optimal reference compound. Systematic substitution at the 4-position can then be quantitatively benchmarked against this high-activity baseline, enabling precise mapping of pharmacophoric requirements for calcium channel modulation.

Anticancer Drug Delivery and Pharmacokinetic Profiling

In anticancer drug development, particularly for agents intended for intravenous administration, the compound's strong and thermodynamically favorable binding to bovine serum albumin (ΔG = -5.68 kcal/mol) [2] makes it a valuable tool for studying plasma protein binding and drug transport. Its favorable predicted ADMET profile [2] further supports its use as a model compound for in vitro and in vivo pharmacokinetic studies, enabling researchers to deconvolute the impact of serum albumin interaction on drug distribution and clearance.

Synthetic Methodology Development and Heterocyclic Chemistry

The compound serves as a versatile intermediate in heterocyclic chemistry, particularly for the synthesis of chiral dihydropyrimidinones via asymmetric Biginelli reactions or for stereoselective chlorination studies . Its well-characterized structure and commercial availability at high purity (≥97%) make it an ideal starting material for developing new synthetic routes, exploring novel catalytic systems, or generating libraries of functionalized pyrimidine derivatives for biological screening.

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